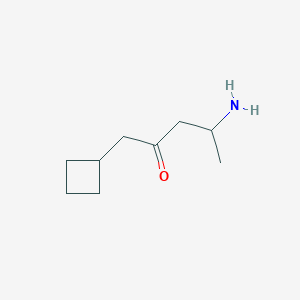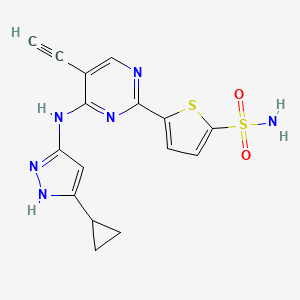
5-(4-(5-cyclopropyl-1H-pyrazol-3-ylamino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, an ethynyl group, a pyrimidine ring, and a thiophene sulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of cyclopropyl hydrazine with an appropriate diketone.
Construction of the Pyrimidine Ring: The pyrazole derivative is then reacted with ethynyl-substituted pyrimidine precursors under suitable conditions.
Introduction of the Thiophene Sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Industrial Chemistry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-methylpyrimidin-2-yl)thiophene-2-sulfonamide
- 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide
Uniqueness
The uniqueness of 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C16H14N6O2S2 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
5-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-ethynylpyrimidin-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14N6O2S2/c1-2-9-8-18-16(12-5-6-14(25-12)26(17,23)24)20-15(9)19-13-7-11(21-22-13)10-3-4-10/h1,5-8,10H,3-4H2,(H2,17,23,24)(H2,18,19,20,21,22) |
Clé InChI |
QIPVDTXIJXIZGR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=C(N=C1NC2=NNC(=C2)C3CC3)C4=CC=C(S4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


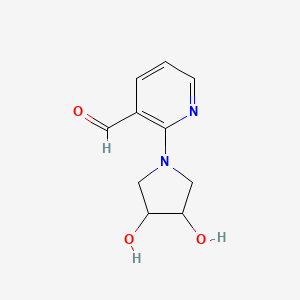

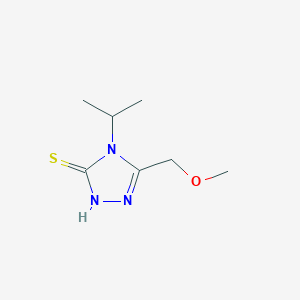
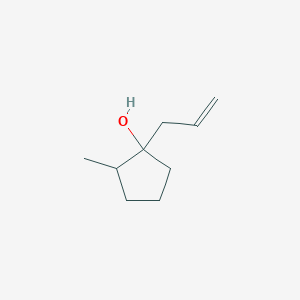
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)


![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
methanol](/img/structure/B13182039.png)
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)

